![molecular formula C11H18FNO3 B2426157 Tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 1935972-25-0](/img/structure/B2426157.png)

Tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

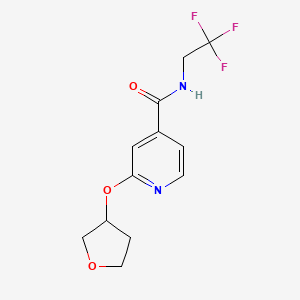

The compound “Tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate” is a complex organic molecule. It contains a bicyclic structure, which is a structure with two rings. The “2-oxa” indicates the presence of an oxygen atom in the ring structure, and “5-azabicyclo” suggests the presence of a nitrogen atom. The “fluoromethyl” group is a carbon atom bonded to three hydrogen atoms and one fluorine atom. The “tert-butyl” is a carbon atom bonded to three other carbon atoms and the “carboxylate” is a functional group consisting of a carbon, two oxygen atoms, and a hydrogen atom .

Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It contains a bicyclic structure with an oxygen atom and a nitrogen atom incorporated into the rings. The presence of these heteroatoms (atoms other than carbon and hydrogen in organic compounds) likely has a significant impact on the compound’s chemical properties and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is utilized in the synthesis of complex molecular structures. For instance, Hart and Rapoport (1999) synthesized a glutamic acid analogue from L-serine, involving a key transannular alkylation step forming a related [2.2.1] ring system (Hart & Rapoport, 1999). Similarly, Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, characterized by NMR spectroscopy and mass spectrometry (Moriguchi et al., 2014).

Application in Medicinal Chemistry

In medicinal chemistry, derivatives of this compound play a critical role. For example, Carroll et al. (2001) developed analogues of epibatidine, a potent analgesic, utilizing a similar bicyclic structure (Carroll et al., 2001).

Advanced Organic Synthesis

This compound is also used in advanced organic synthesis for creating novel molecular frameworks. Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a scaffold for substituted piperidines, starting from a related N-Boc-protected bicyclic compound (Harmsen et al., 2011).

Stereochemistry and Chiral Synthesis

The compound's structure is instrumental in studying stereochemistry and chiral synthesis. Maton et al. (2010) developed an efficient route to synthesize an enantiomerically pure analogue, showcasing its relevance in stereoselective synthesis (Maton et al., 2010).

Mecanismo De Acción

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are hazardous due to their reactivity, while others may be toxic or harmful to the environment. Without specific information on this compound, it’s not possible to provide details on its safety and hazards .

Direcciones Futuras

The study of new and complex organic compounds like “Tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate” is a crucial aspect of organic chemistry and materials science. These compounds can have a wide range of applications, from pharmaceuticals to materials for electronics. Future research could involve studying the synthesis, properties, and potential applications of this compound .

Propiedades

IUPAC Name |

tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO3/c1-11(2,3)16-10(14)13-5-9-7(4-12)8(13)6-15-9/h7-9H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFHSYTZDQNYFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C(C1CO2)CF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]-6-ethoxyphenol](/img/structure/B2426075.png)

![N-(4-bromo-3-methylphenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2426081.png)

![5-Chloro-7-methylimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B2426082.png)

![6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2426086.png)

![1-Aza-7-thia(VI)bicyclo[3.2.0]heptane-7,7-dione](/img/structure/B2426087.png)

![[2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine](/img/structure/B2426094.png)

![N-(3-chloro-4-methylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2426095.png)

![4-[(2-Fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2426097.png)